molecular formula C20H21FN4O B3895869 1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide

1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide

Cat. No.: B3895869
M. Wt: 352.4 g/mol
InChI Key: XYRZNPDITGCZSW-BZUAXINKSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide involves multiple steps. One approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the spirocyclic core. Industrial production methods may involve optimizing reaction conditions to scale up the synthesis while maintaining high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules and triazole derivatives. For example:

The uniqueness of 1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[22

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-17-4-2-1-3-13(17)11-25-12-18(23-24-25)19(26)22-10-14-9-15-5-6-16(14)20(15)7-8-20/h1-6,12,14-16H,7-11H2,(H,22,26)/t14-,15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRZNPDITGCZSW-BZUAXINKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)CNC(=O)C4=CN(N=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@H]3C[C@@H]([C@H]2C=C3)CNC(=O)C4=CN(N=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[(2-fluorophenyl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]triazole-4-carboxamide

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